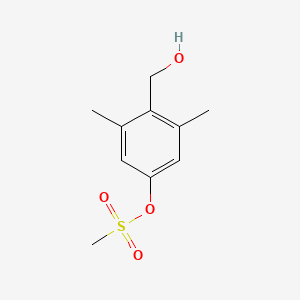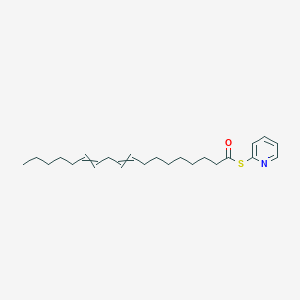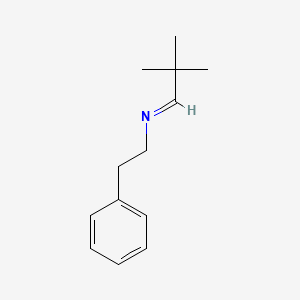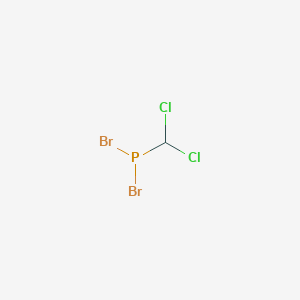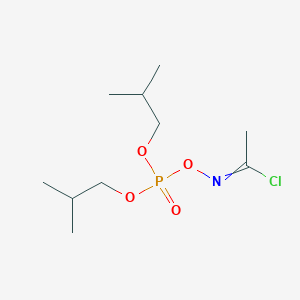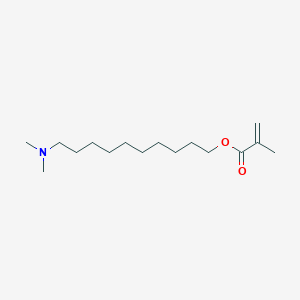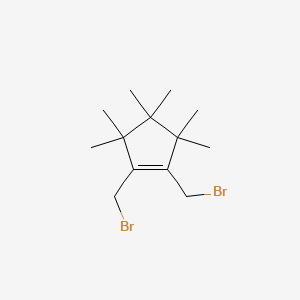
1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene is an organic compound with the molecular formula C13H22Br2. This compound is characterized by the presence of two bromomethyl groups attached to a hexamethyl-substituted cyclopentene ring. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3,4,4,5,5-hexamethylcyclopent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a cross-linking agent in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene involves the reactivity of the bromomethyl groups. These groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. The compound can also undergo elimination reactions to form alkenes, and oxidation reactions to form aldehydes or carboxylic acids. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(bromomethyl)benzene: Similar in structure but with a benzene ring instead of a cyclopentene ring.
1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,2-Bis(chloromethyl)benzene: Similar to 1,2-Bis(bromomethyl)benzene but with chlorine atoms instead of bromine.
Uniqueness
1,2-Bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopent-1-ene is unique due to its hexamethyl-substituted cyclopentene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
106131-56-0 |
|---|---|
Molekularformel |
C13H22Br2 |
Molekulargewicht |
338.12 g/mol |
IUPAC-Name |
1,2-bis(bromomethyl)-3,3,4,4,5,5-hexamethylcyclopentene |
InChI |
InChI=1S/C13H22Br2/c1-11(2)9(7-14)10(8-15)12(3,4)13(11,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
KPRUIEYWVCZEAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(C1(C)C)(C)C)CBr)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


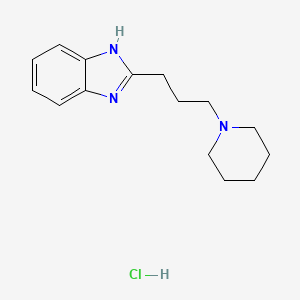
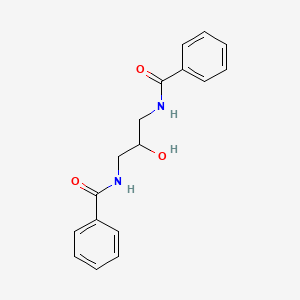
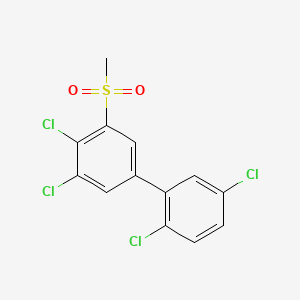
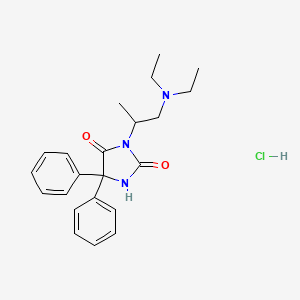

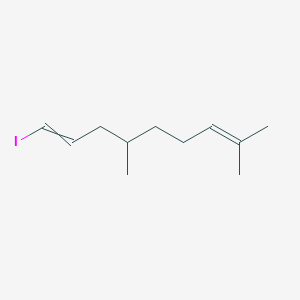
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

